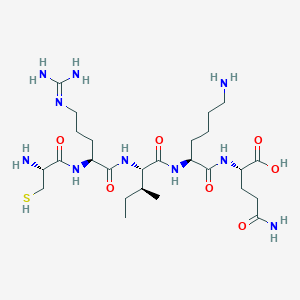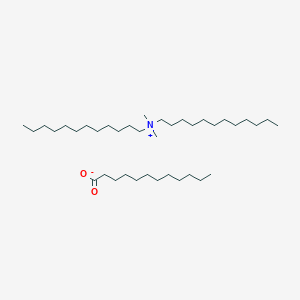
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a disinfectant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate typically involves the quaternization of N-dodecyl-N,N-dimethyldodecan-1-amine with dodecanoic acid. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound, although these reactions are less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated derivatives, while oxidation reactions can yield carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant and antimicrobial agent in laboratory settings.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- N-Decyl-N,N-dimethyldecan-1-aminium chloride
- Didodecyldimethylammonium bromide
Uniqueness
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which imparts both hydrophobic and hydrophilic properties. This dual nature enhances its effectiveness as a surfactant and antimicrobial agent compared to similar compounds.
Eigenschaften
CAS-Nummer |
552886-02-9 |
|---|---|
Molekularformel |
C38H79NO2 |
Molekulargewicht |
582.0 g/mol |
IUPAC-Name |
didodecyl(dimethyl)azanium;dodecanoate |
InChI |
InChI=1S/C26H56N.C12H24O2/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-26H2,1-4H3;2-11H2,1H3,(H,13,14)/q+1;/p-1 |
InChI-Schlüssel |
YWLJGGNRHQRODN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CCCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





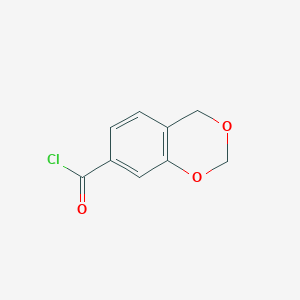
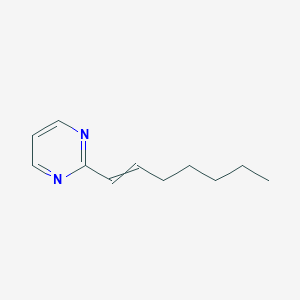
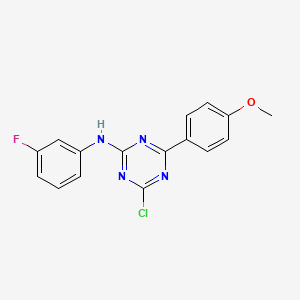
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)

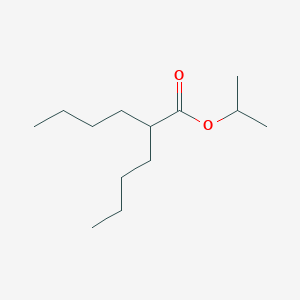

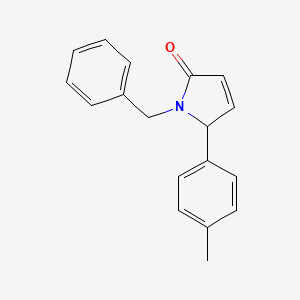
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
